(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine
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Overview
Description
(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine is a chemical compound with a unique structure that includes a cyclopentyloxy group attached to a phenyl ring, and a methoxyethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentyloxyphenyl intermediate, followed by the introduction of the methoxyethylamine side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. Advanced techniques such as flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(4-Cyclopentyloxyphenyl)-2-ethoxyethylamine
- (1S)-1-(4-Cyclopentyloxyphenyl)-2-propoxyethylamine
- (1S)-1-(4-Cyclopentyloxyphenyl)-2-butoxyethylamine
Uniqueness
Compared to similar compounds, (1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine may exhibit unique properties due to the presence of the methoxy group. This can influence its reactivity, biological activity, and overall chemical behavior, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(1S)-1-(4-cyclopentyloxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C14H21NO2/c1-16-10-14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-9,12,14H,2-5,10,15H2,1H3/t14-/m1/s1 |
InChI Key |
CIKYJZRUAPGXPM-CQSZACIVSA-N |
Isomeric SMILES |
COC[C@H](C1=CC=C(C=C1)OC2CCCC2)N |
Canonical SMILES |
COCC(C1=CC=C(C=C1)OC2CCCC2)N |
Origin of Product |
United States |
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